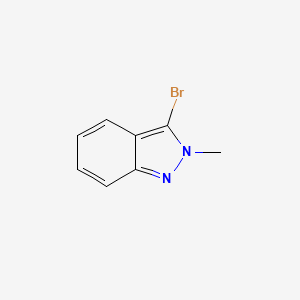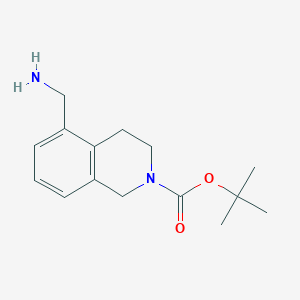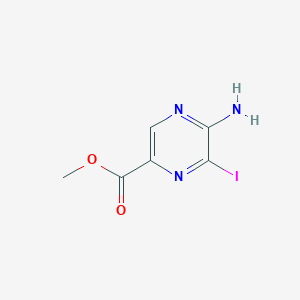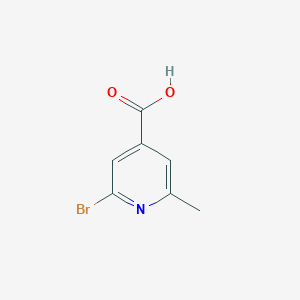![molecular formula C15H20N2O4 B1449959 Diethyl 2,2-[(4-formylphenyl)imino]diacetate CAS No. 27919-79-5](/img/structure/B1449959.png)
Diethyl 2,2-[(4-formylphenyl)imino]diacetate
Descripción general
Descripción
Diethyl 2,2-[(4-formylphenyl)imino]diacetate is a chemical compound with the molecular formula C15H19NO5 . It is produced by MATRIX SCIENTIFIC . This compound is used for testing and research purposes only, and it is not suitable for use as a medicine, food, or household item .
Molecular Structure Analysis
The molecular structure of Diethyl 2,2-[(4-formylphenyl)imino]diacetate is represented by the formula C15H19NO5 . The molecular weight of this compound is 279.32 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Diethyl 2,2'-[(4-formylphenyl)imino]diacetate is part of the trithiocarbonate class, with a study demonstrating a novel, economical synthesis route for its derivative, diethyl 2,2'-(thiocarbonyl-bis(sulfanediyl))-diacetate 4. This compound exhibits broad-spectrum antimicrobial activity, both in vitro and in vivo, and has been patented for its unique properties (Mabkhot et al., 2019).
Spectroscopic Analysis
A separate study focused on the modeling of diethyl 2,2′-[(1,1′-biphenyl)-4,4′-diylbis(azanediyl)]diacetate (M13) using Hartree–Fock and density functional theory methods. The UV, IR, and NMR spectra of M13 were presented, offering insights into the electronic structure and spectroscopic properties of this compound (Almodarresiyeh et al., 2014).
Tautomeric Forms and Structural Analysis
Research on diethyl 2,2′-(2,5-pyrrolidinediylidene)bisacetate from diethyl 3,6-dioxooctanedioate has been conducted. This study explored the conversion of this compound into various tautomeric forms and provided structural analysis through X-ray crystallography, highlighting the versatility and structural complexity of these compounds (Li et al., 2003).
Amination Reactions
Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, a related compound, was studied for its amination reactions with alkyl Grignard reagents. This study showed the potential of such compounds in synthetic chemistry, particularly in the formation of N-alkyl-p-anisidines and primary amines (Niwa et al., 2002).
Fluorescent Probing
A derivative, Diethyl 2,2'-(2-oxo-2-(quinolin-8-ylamino)ethylazanediyl) diacetate (DOQED), has been synthesized and used as a fluorescent probe. This probe was effective in detecting Cu2+ and S2- in aqueous solutions, demonstrating the compound's potential in analytical chemistry (Zhang et al., 2013).
Propiedades
IUPAC Name |
ethyl 2-(N-(2-ethoxy-2-iminoethyl)-4-formylanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-20-14(16)9-17(10-15(19)21-4-2)13-7-5-12(11-18)6-8-13/h5-8,11,16H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJIQDASABKMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CN(CC(=O)OCC)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,2-[(4-formylphenyl)imino]diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine](/img/structure/B1449880.png)

![Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate](/img/structure/B1449882.png)





![2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1449890.png)
![5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1449893.png)


![4-Chloro[1,3]thiazolo[5,4-C]pyridine](/img/structure/B1449899.png)